molecular formula C8H6BrFN2O3 B3043942 4'-Bromo-2'-fluoro-5'-nitroacetanilide CAS No. 95635-46-4

4'-Bromo-2'-fluoro-5'-nitroacetanilide

Cat. No.: B3043942
CAS No.: 95635-46-4
M. Wt: 277.05 g/mol
InChI Key: HNCIFIQHBRCORZ-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-5’-nitroacetanilide is an organic compound with the molecular formula C8H6BrFN2O3 It is a derivative of acetanilide, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-5’-nitroacetanilide typically involves multiple steps:

    Nitration: The starting material, 4’-Bromo-2’-fluoroacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure 4’-Bromo-2’-fluoro-5’-nitroacetanilide.

Industrial Production Methods

Industrial production methods for 4’-Bromo-2’-fluoro-5’-nitroacetanilide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves:

    Continuous Flow Nitration: Using continuous flow reactors to ensure better control over reaction conditions and improved safety.

    Automated Purification: Employing automated systems for purification to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-5’-nitroacetanilide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and alkoxides.

    Solvents: Ethanol, methanol, and dichloromethane.

Major Products

    Reduction: 4’-Bromo-2’-fluoro-5’-aminoacetanilide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Bromo-2’-fluoro-5’-nitroacetanilide has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-5’-nitroacetanilide depends on its specific application:

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and interfering with their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroacetanilide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-Fluoro-2-nitroacetanilide: Lacks the bromine atom, which can influence its chemical properties and applications.

    4-Bromo-2-fluoroacetanilide:

Properties

IUPAC Name

N-(4-bromo-2-fluoro-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCIFIQHBRCORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879296
Record name 2-F 4-BR 5-NO2 ACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95635-46-4
Record name N-(4-Bromo-2-fluoro-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95635-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-F 4-BR 5-NO2 ACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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